molecular formula C15H10Cl4N2O2S B14945092 3,6-dichloro-N-[(2,4-dichlorophenyl)carbamothioyl]-2-methoxybenzamide

3,6-dichloro-N-[(2,4-dichlorophenyl)carbamothioyl]-2-methoxybenzamide

Cat. No.: B14945092
M. Wt: 424.1 g/mol
InChI Key: WFSXIICIYVOGRA-UHFFFAOYSA-N
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Description

3,6-dichloro-N-[(2,4-dichlorophenyl)carbamothioyl]-2-methoxybenzamide is a complex organic compound characterized by its multiple chlorine substitutions and a methoxy group attached to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,6-dichloro-N-[(2,4-dichlorophenyl)carbamothioyl]-2-methoxybenzamide typically involves the reaction of 3,6-dichloro-2-methoxybenzoic acid with 2,4-dichlorophenyl isothiocyanate in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified through recrystallization or column chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction conditions is essential to maintain the purity and efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

3,6-dichloro-N-[(2,4-dichlorophenyl)carbamothioyl]-2-methoxybenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic or basic aqueous solutions.

Major Products Formed

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation: Oxidized derivatives with different functional groups.

    Reduction: Reduced forms of the compound with altered functional groups.

    Hydrolysis: Corresponding carboxylic acid and amine.

Scientific Research Applications

3,6-dichloro-N-[(2,4-dichlorophenyl)carbamothioyl]-2-methoxybenzamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3,6-dichloro-N-[(2,4-dichlorophenyl)carbamothioyl]-2-methoxybenzamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and molecular targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,6-dichloro-N-[(2,4-dichlorophenyl)carbamothioyl]-2-methoxybenzamide is unique due to its specific substitution pattern and the presence of a methoxy group, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C15H10Cl4N2O2S

Molecular Weight

424.1 g/mol

IUPAC Name

3,6-dichloro-N-[(2,4-dichlorophenyl)carbamothioyl]-2-methoxybenzamide

InChI

InChI=1S/C15H10Cl4N2O2S/c1-23-13-9(18)4-3-8(17)12(13)14(22)21-15(24)20-11-5-2-7(16)6-10(11)19/h2-6H,1H3,(H2,20,21,22,24)

InChI Key

WFSXIICIYVOGRA-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1C(=O)NC(=S)NC2=C(C=C(C=C2)Cl)Cl)Cl)Cl

Origin of Product

United States

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